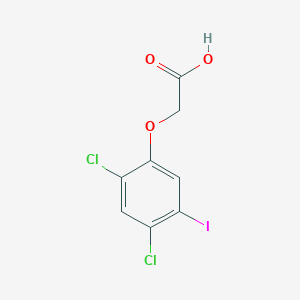
(2,4-Dichloro-5-iodophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloro-5-iodophenoxy)acetic acid is an organic compound with the molecular formula C8H5Cl2IO3. This compound is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and one iodine atom on the phenyl ring. It is a synthetic chemical primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-iodophenoxy)acetic acid typically involves the iodination of 2,4-dichlorophenoxyacetic acid The process begins with the chlorination of phenoxyacetic acid to introduce chlorine atoms at the 2 and 4 positions
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dichloro-5-iodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted phenoxyacetic acids.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of less substituted phenoxyacetic acids.
Substitution: Formation of substituted phenoxyacetic acids with various functional groups.
Scientific Research Applications
(2,4-Dichloro-5-iodophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-5-iodophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes. In other applications, its mechanism of action may involve different molecular targets and pathways, depending on the specific context of use.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but lacking the iodine atom.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom at the 5 position instead of iodine.
2-(4-Iodophenoxy)acetic acid: A related compound with iodine at the 4 position instead of chlorine.
Uniqueness: (2,4-Dichloro-5-iodophenoxy)acetic acid is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
CAS No. |
74332-75-5 |
|---|---|
Molecular Formula |
C8H5Cl2IO3 |
Molecular Weight |
346.93 g/mol |
IUPAC Name |
2-(2,4-dichloro-5-iodophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl2IO3/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
BBCQTYLVMPACDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















